molecular formula C6H12 B072476 Cyclohexane-d11 CAS No. 1520-59-8

Cyclohexane-d11

Cat. No. B072476
CAS RN: 1520-59-8
M. Wt: 95.23 g/mol
InChI Key: XDTMQSROBMDMFD-WTVBDOPLSA-N
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Description

Synthesis Analysis

The synthesis of Cyclohexane-d11 involves specialized methods to incorporate deuterium atoms into the cyclohexane molecule. Studies on its synthesis focus on achieving high purity and yield for use in experimental applications. For example, research on conformational isomerization of cyclohexane and d11-cyclohexane highlights the methods and conditions under which these compounds undergo structural changes, providing insight into their synthesis and stability (Allerhand, Chen, & Gutowsky, 1965).

Molecular Structure Analysis

Molecular dynamics simulations and NMR studies have been pivotal in understanding the molecular structure of Cyclohexane-d11. Research has shown that the chair-chair isomerization rates and the influence of deuterium on the molecular structure offer significant insights into the compound's behavior under different conditions (Bovey, Hood, Anderson, & Kornegay, 1964).

Chemical Reactions and Properties

Cyclohexane-d11's chemical reactions often involve dehydrogenation and interaction with other molecules. Studies have investigated its reactions under various conditions, revealing how its chemical properties differ from those of non-deuterated cyclohexane. For instance, the dehydrogenation of Cyclohexane on Pt surfaces has been studied to understand the role of surface structure in determining the reaction pathway (Martin et al., 1990).

Physical Properties Analysis

The physical properties of Cyclohexane-d11, such as melting point, boiling point, and solubility, have been the subject of extensive research. The isotropic Raman CH stretching spectrum of cyclohexane-d11 provides valuable information on the effects of density and solvent-solute interactions on its physical properties (Pan, McDonald, & MacPhail, 1999).

Chemical Properties Analysis

Investigations into Cyclohexane-d11's chemical properties, including acidity, basicity, and reactivity, highlight the influence of deuterium substitution. Research on its reaction with OH radicals and its behavior in various solvents sheds light on its unique chemical characteristics compared to its non-deuterated counterpart (Aschmann, Chew, Arey, & Atkinson, 1997).

Scientific Research Applications

  • Conformational Isomerization Studies : Cyclohexane-d11 has been used to study chair-chair isomerization. Due to its long natural relaxation time T20, it is particularly suited for spin-echo NMR studies. This has facilitated the determination of exchange rates and understanding of conformational dynamics at different temperatures (Allerhand, Chen, & Gutowsky, 1965).

  • Raman Spectroscopy in Solvent-Solute Interactions : The isotropic Raman CH stretching spectrum of cyclohexane-d11 has been investigated to understand solvent-solute interactions, particularly in supercritical CO2 and other liquid solvents. These studies contribute to the understanding of solute-solvent forces and their effects on molecular behavior (Pan, McDonald, & MacPhail, 1999).

  • Harmonic Force Field and Raman Scattering : Research has been conducted to measure absolute Raman trace scattering cross sections for cyclohexane-d11. This helps in understanding the vibrational behavior of molecules and their interaction with light (Gough & Murphy, 1987).

  • Small-angle Neutron-scattering (SANS) Studies : Cyclohexane-d11 has been used in SANS experiments to understand the structure of colloidal dispersions, particularly those containing silica particles. These studies aid in understanding the interaction potentials and structural behavior of colloidal systems (Kruif, Briels, May, & Vrij, 1988).

  • Molecular Dynamics Simulations : Cyclohexane-d11 has been used in molecular-dynamics simulations to study the effects of solvents on its Raman bands, particularly in supercritical CO2 and various liquid solvents. This provides insights into the molecular interactions and behavior in different solvent environments (Frankland & Maroncelli, 1999).

  • Vibrational Spectra Analysis : Infrared and Raman spectra of isotopomers of cyclohexane, including cyclohexane-d11, have been recorded and analyzed, providing valuable information on the vibrational characteristics and conformational forms of these molecules (Chun, Ocola, & Laane, 2016).

  • Gas-Phase Reactions Study : The gas-phase reactions of OH radicals with cyclohexane-d11 have been investigated to understand the production of different deuterated analogues and the intermediate cyclohexoxy radical behavior (Aschmann, Chew, Arey, & Atkinson, 1997).

Safety And Hazards

Cyclohexane-d11 can cause skin irritation . It may cause drowsiness or dizziness . It is highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Cyclohexane-d11 is used in the conformational analysis of cyclohexane by NMR . The Raman spectra of cyclohexane-d11 in various solvents have been recorded to study the gas-to-liquid frequency shifts and isotropic Raman linewidths . Future research could focus on further understanding these properties and their implications.

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecadeuteriocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTMQSROBMDMFD-WTVBDOPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane-d11

Synthesis routes and methods

Procedure details

For the dialysis cell experiments, the Nafion* membrane was routinely prepared by boiling for 0.5 hr. in 10% nitric acid, then boiling briefly in distilled water. For the flow reactor, the membrane tubing was initially prepared by flushing both "tubes" with 10% nitric acid at 60°. Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes") at the conclusion of each reaction. For the reactions utilizing cyclohexane, flow in both "tubes" was provided by a calibrated syringe pump. For the reactions with cyclododecane, hydrocarbon flow was provided by pressuring a heated metal cylinder containing the molten ketone-hydrocarbon mixture to 5-10 psi with dry nitrogen, and allowing the mixture to exit through a dip tube and metering valve.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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